molecular formula C21H23N3O5 B6490973 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea CAS No. 891112-34-8

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea

Numéro de catalogue: B6490973
Numéro CAS: 891112-34-8
Poids moléculaire: 397.4 g/mol
Clé InChI: MEQTVTCOOSIWCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is a structurally complex molecule featuring a benzodioxin moiety, a pyrrolidinone ring, and a urea functional group substituted with a 4-methoxyphenylmethyl group.

Propriétés

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-27-17-5-2-14(3-6-17)12-22-21(26)23-15-10-20(25)24(13-15)16-4-7-18-19(11-16)29-9-8-28-18/h2-7,11,15H,8-10,12-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQTVTCOOSIWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Due to the absence of direct data on the target compound in the provided evidence, this comparison is based on structural analogs and synthetic methodologies:

Structural Analogues

Compound Name Key Structural Features Potential Applications Synthesis Highlights
4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3-yl)benzoic acid Pyrimido-pyrimidinone core, benzoic acid substituent Kinase inhibition, anticancer agents Pd-catalyzed coupling (Xphos, Pd₂(dba)₃)
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Nucleoside analog, thioether, silyl-protected Antiviral/prodrug development Phosphoramidite chemistry
Target Compound Benzodioxin, pyrrolidinone, urea substituent Hypothetical: CNS or anti-inflammatory agents Likely involves Pd catalysis or SNAr reactions

Key Observations:

  • Synthetic Complexity : The target compound shares synthetic challenges with and compounds, such as the need for regioselective coupling (Pd catalysts in ) and protecting-group strategies (e.g., silyl groups in ) .
  • Pharmacophore Potential: The benzodioxin moiety (electron-rich aromatic system) could confer metabolic stability compared to the pyridine in or the labile thioether in .

Analytical Techniques

Structural elucidation of the target compound would likely employ X-ray crystallography using SHELX software (as in ), particularly for resolving its stereochemistry and confirming the urea linkage . This contrasts with ’s compound, which requires advanced NMR for phosphoramidite characterization.

Research Findings and Limitations

  • Gaps in Evidence: No direct data on the target compound’s bioactivity, solubility, or stability were found. Comparisons remain speculative.
  • Hypothetical Advantages : The urea group may offer superior binding entropy over carboxylic acid () or phosphoramidite () functionalities in drug-receptor interactions.
  • Synthetic Recommendations : Future work should explore Pd-catalyzed Buchwald-Hartwig amination for urea formation, as suggested by ’s methodology .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.